
ZLHQ-5f
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZLHQ-5f is a novel compound belonging to the class of benzofuro[3,2-b]quinoline derivatives. It has been identified as a dual inhibitor of cyclin-dependent kinase 2 and topoisomerase I. This compound exhibits promising anti-proliferative activities and has shown potential in cancer treatment due to its ability to arrest the cell cycle in the S-phase and induce apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ZLHQ-5f involves a scaffold hopping strategy to create benzofuro[3,2-b]quinoline derivatives. The unique structure of this compound is achieved through a series of chemical reactions that include cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with adjustments to reaction conditions to accommodate larger volumes. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
ZLHQ-5f undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
ZLHQ-5f has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of benzofuro[3,2-b]quinoline derivatives.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction in cancer cells.
Medicine: Potential therapeutic agent for cancer treatment due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I.
Industry: Potential use in the development of new anti-cancer drugs and research tools .
Mecanismo De Acción
ZLHQ-5f exerts its effects by inhibiting cyclin-dependent kinase 2 and topoisomerase I. Cyclin-dependent kinase 2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest in the S-phase. Topoisomerase I is involved in DNA replication and transcription, and its inhibition results in DNA damage and apoptosis. The unique structure of this compound allows it to interact with these molecular targets effectively, disrupting the cell cycle and inducing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuro[3,2-b]quinoline derivatives: Other compounds in this class also exhibit cyclin-dependent kinase 2 and topoisomerase I inhibitory activities.
Quindoline alkaloids: These compounds share structural similarities and exhibit similar biological activities
Uniqueness
ZLHQ-5f is unique due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I, which is not commonly observed in other compounds. This dual activity enhances its potential as an anti-cancer agent, making it a novel and promising candidate for further research and development .
Propiedades
Fórmula molecular |
C28H25N5O2 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-[1]benzofuro[3,2-b]quinolin-2-yl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1 |
Clave InChI |
HGUCVADITYSNHR-IBGZPJMESA-N |
SMILES isomérico |
C1CN(C[C@H]1N)C2=C3C(=NC4=C2C=C(C=C4)C5=CC(=NC=C5)NC(=O)C6CC6)C7=CC=CC=C7O3 |
SMILES canónico |
C1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


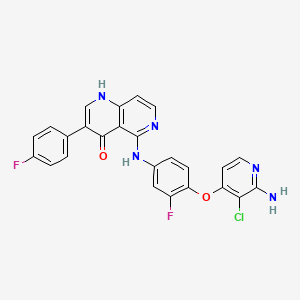
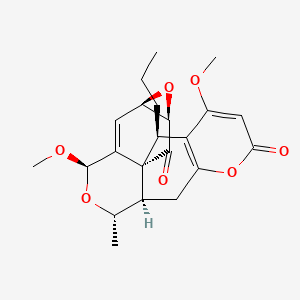
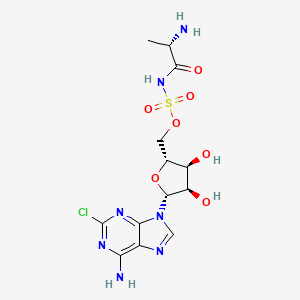

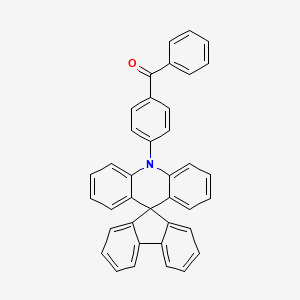
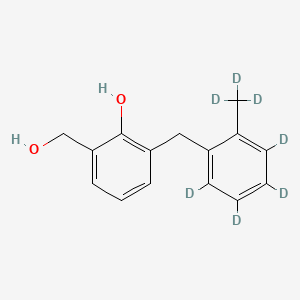
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
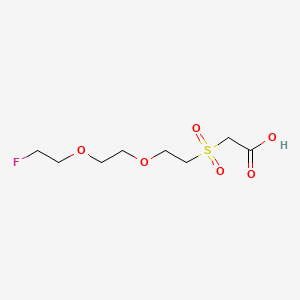


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
